molecular formula C25H27NS2 B12614492 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol CAS No. 918422-83-0

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol

Cat. No.: B12614492
CAS No.: 918422-83-0
M. Wt: 405.6 g/mol
InChI Key: LYHDCAMSOYNKGD-UHFFFAOYSA-N
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Description

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol is a complex organic compound characterized by its unique structure, which includes a thiol group, a sulfanyl group, and a diphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as morpholine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break the diphenylmethylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of simpler thiol-containing compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the diphenylmethylidene group can interact with aromatic residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol is unique due to its combination of a thiol group, a sulfanyl group, and a diphenylmethylidene moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

918422-83-0

Molecular Formula

C25H27NS2

Molecular Weight

405.6 g/mol

IUPAC Name

6-[4-(benzhydrylideneamino)phenyl]sulfanylhexane-1-thiol

InChI

InChI=1S/C25H27NS2/c27-19-9-1-2-10-20-28-24-17-15-23(16-18-24)26-25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-18,27H,1-2,9-10,19-20H2

InChI Key

LYHDCAMSOYNKGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)SCCCCCCS)C3=CC=CC=C3

Origin of Product

United States

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